
(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride
Vue d'ensemble
Description
(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.7 g/mol It is a solid substance that is typically stored at room temperature
Méthodes De Préparation
The synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-(methylsulfonyl)pyridine.
Amination: The 5-(methylsulfonyl)pyridine is then subjected to amination using methanamine under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Analyse Des Réactions Chimiques
(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(5-(Methylsulfonyl)pyridin-2-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an amine group.
(5-(Methylsulfonyl)pyridin-2-yl)acetic acid: This compound has a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-6(4-8)9-5-7;/h2-3,5H,4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEMVHRCZDIVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)


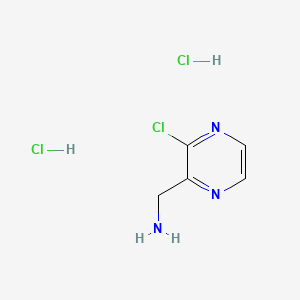
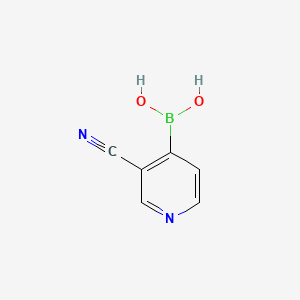
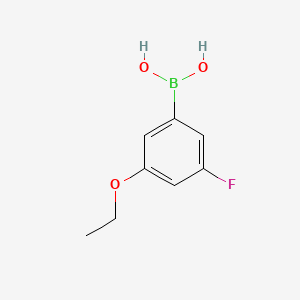
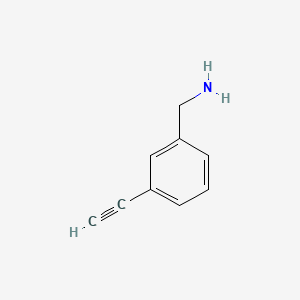
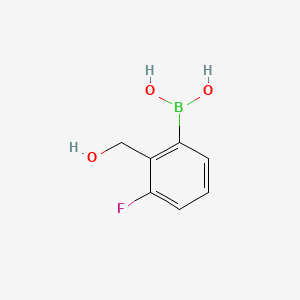

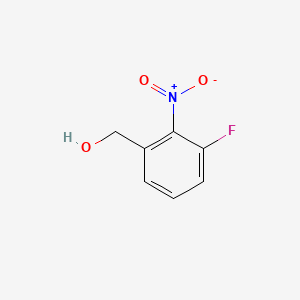
![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)
![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)
